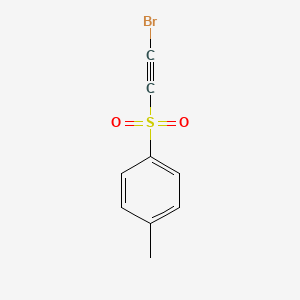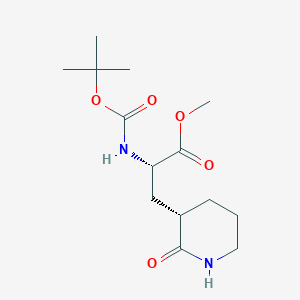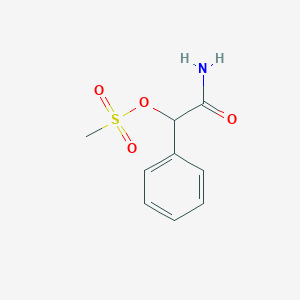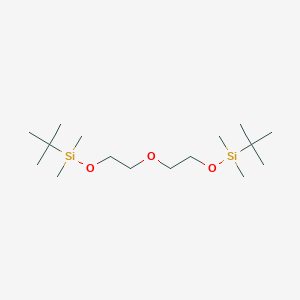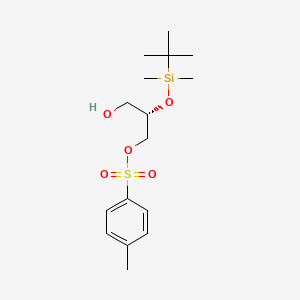
(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and a 4-methylbenzenesulfonate (tosylate) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane.
Formation of the Tosylate: The protected hydroxyl group is then converted to the tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction is also typically performed in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The tosylate group can be displaced by nucleophiles such as alkoxides, thiolates, or amines, leading to the formation of ethers, thioethers, or amines, respectively.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions, revealing the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are ethers, thioethers, or amines, depending on the nucleophile used.
Deprotection Reactions: The major product is the free hydroxyl compound.
Scientific Research Applications
(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is widely used to protect hydroxyl groups during multi-step synthetic procedures.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It may be used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate primarily involves its role as a protecting group and a leaving group:
Protecting Group: The TBDMS group protects the hydroxyl group from unwanted reactions during synthetic procedures. It can be selectively removed under specific conditions to reveal the free hydroxyl group.
Leaving Group: The tosylate group is a good leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Trimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate: Similar to the TBDMS compound but with a trimethylsilyl (TMS) protecting group.
(S)-2-((Tert-butyldiphenylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate: Similar but with a tert-butyldiphenylsilyl (TBDPS) protecting group.
Uniqueness
Stability: The TBDMS group offers greater stability compared to the TMS group, making it more suitable for reactions requiring harsher conditions.
Selectivity: The TBDMS group can be selectively removed in the presence of other silyl protecting groups, providing greater control in multi-step syntheses.
Properties
IUPAC Name |
[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5SSi/c1-13-7-9-15(10-8-13)22(18,19)20-12-14(11-17)21-23(5,6)16(2,3)4/h7-10,14,17H,11-12H2,1-6H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOULMJKVNGNSB-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5SSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
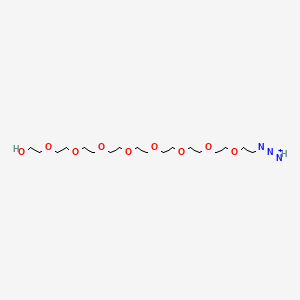
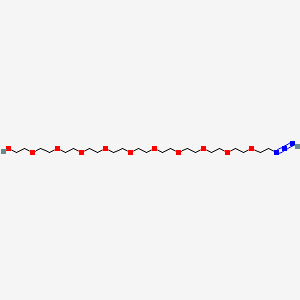
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8264441.png)
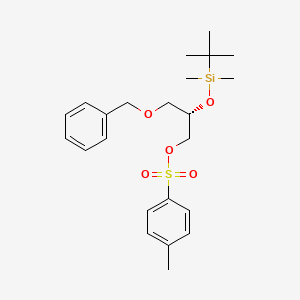
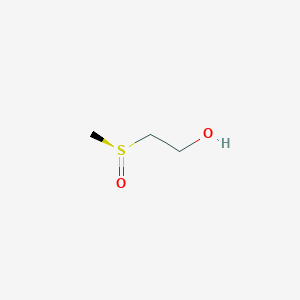
![di-tert-Butyl3,3'-[[2-[[(Benzyloxy)carbonyl]amino]-2-[[3-(tert-butoxy)-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B8264460.png)
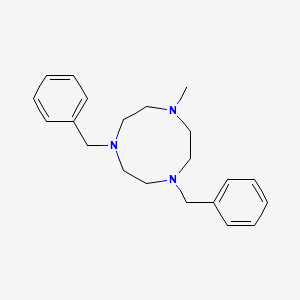
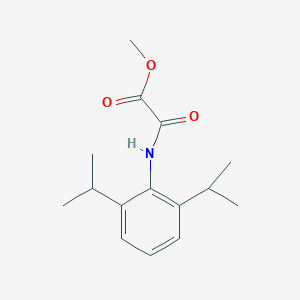
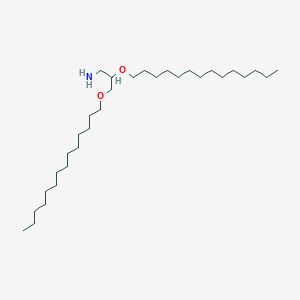
![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)
